![molecular formula C17H17NO2 B268558 N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268558.png)
N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide, commonly known as LY294002, is a potent and selective inhibitor of phosphatidylinositol 3-kinase (PI3K). PI3K is a critical signaling molecule involved in many cellular processes, including cell growth, proliferation, and survival. LY294002 has been extensively studied in scientific research, particularly in the field of cancer biology, due to its ability to inhibit PI3K, which is frequently dysregulated in cancer cells.
Mechanism of Action
LY294002 inhibits N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide by binding to its ATP-binding site, preventing the enzyme from phosphorylating its downstream targets. This leads to a decrease in the activity of downstream signaling molecules, such as AKT and mTOR, which are involved in cell growth, proliferation, and survival. Inhibition of these pathways leads to a decrease in cancer cell growth and survival.
Biochemical and Physiological Effects
LY294002 has been shown to have a variety of biochemical and physiological effects. In cancer cells, it inhibits the N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide pathway, leading to decreased cell growth and survival. In neuronal cells, it has been shown to have neuroprotective effects by preventing apoptosis. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
LY294002 has several advantages for lab experiments. It is a potent and selective inhibitor of N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide, making it a valuable tool for studying the role of N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide in various cellular processes. It is also relatively easy to synthesize and purify, making it readily available for research. However, there are some limitations to its use. It has been shown to have off-target effects on other kinases, such as DNA-PK, which can complicate data interpretation. Additionally, its potency can make it difficult to use at low concentrations, which can be necessary for some experiments.
Future Directions
There are several future directions for research involving LY294002. One area of interest is the development of more potent and selective inhibitors of N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide. Another area of interest is the use of LY294002 in combination with other drugs to enhance its efficacy in cancer treatment. Additionally, further research is needed to fully understand the off-target effects of LY294002 and how they may impact data interpretation. Finally, more research is needed to understand the role of N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide in various cellular processes and how it may be targeted for therapeutic purposes.
Synthesis Methods
The synthesis of LY294002 involves several steps, including the reaction of 2-hydroxybenzaldehyde with 3-bromopropene to produce 3-(2-hydroxyphenyl)propene-1-bromide. This intermediate is then reacted with 3-(tert-butoxy)phenylboronic acid in the presence of a palladium catalyst to produce N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide. The final product is purified using column chromatography.
Scientific Research Applications
LY294002 has been widely used in scientific research, particularly in the field of cancer biology. It has been shown to inhibit the growth and survival of cancer cells by blocking the N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide signaling pathway. This pathway is frequently dysregulated in cancer cells, leading to uncontrolled growth and survival. LY294002 has also been studied in other areas of research, such as neurobiology, where it has been shown to have neuroprotective effects.
properties
Product Name |
N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide |
|---|---|
Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
N-[3-(2-methylprop-2-enoxy)phenyl]benzamide |
InChI |
InChI=1S/C17H17NO2/c1-13(2)12-20-16-10-6-9-15(11-16)18-17(19)14-7-4-3-5-8-14/h3-11H,1,12H2,2H3,(H,18,19) |
InChI Key |
QNHDAAHAYICQDB-UHFFFAOYSA-N |
SMILES |
CC(=C)COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(=C)COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



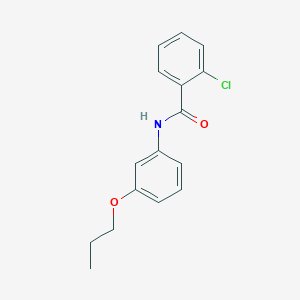
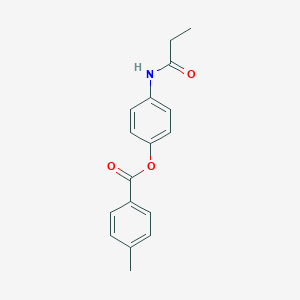
![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxypropanamide](/img/structure/B268478.png)
![3-ethoxy-N-[4-(2-ethoxyethoxy)phenyl]benzamide](/img/structure/B268479.png)
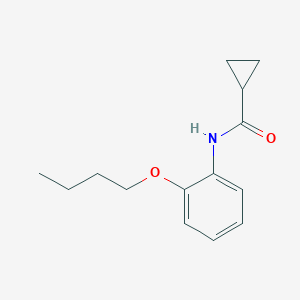
![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-3-phenylpropanamide](/img/structure/B268483.png)
![N-[3-(2-phenoxyethoxy)phenyl]cyclopropanecarboxamide](/img/structure/B268485.png)
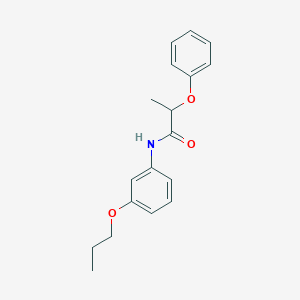
![2-(4-methylphenoxy)-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B268489.png)
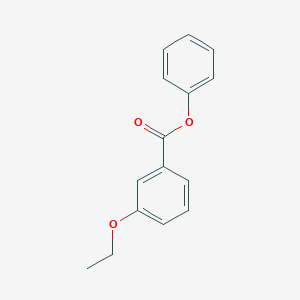
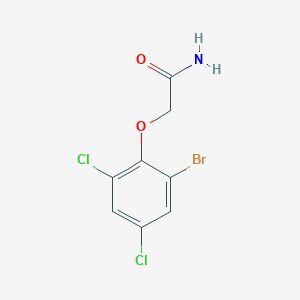
![2-(4-methoxyphenyl)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B268494.png)
![4-methoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B268497.png)
![3-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B268498.png)